molecular formula C9H8Cl2O B1505319 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL CAS No. 53051-15-3

4,7-Dichloro-2,3-dihydro-1H-inden-1-OL

Cat. No. B1505319
CAS RN: 53051-15-3
M. Wt: 203.06 g/mol
InChI Key: ZGSFYISZVPKYRO-UHFFFAOYSA-N
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Description

4,7-Dichloro-2,3-dihydro-1H-inden-1-OL, also known as DCID, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using different methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL is not fully understood. However, it has been suggested that 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL may act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components.
Biochemical and Physiological Effects
4,7-Dichloro-2,3-dihydro-1H-inden-1-OL has been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. It has also been shown to exhibit anti-inflammatory effects, making it a promising candidate for the development of new anti-inflammatory agents.

Advantages and Limitations for Lab Experiments

One advantage of using 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL in lab experiments is its relatively simple synthesis method. However, one limitation is that the yield of 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL using current synthesis methods is not very high.

Future Directions

There are several future directions for research on 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL. One direction is to investigate the mechanism of action of 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL in more detail. Another direction is to explore the potential of 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL as an antimicrobial agent. Additionally, research could be conducted on the potential of 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL as a therapeutic agent for cancer and inflammatory diseases.
Conclusion
In conclusion, 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method is relatively simple, and it exhibits cytotoxic and anti-inflammatory effects. However, more research is needed to fully understand the mechanism of action of 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL and its potential as a therapeutic agent.

Scientific Research Applications

4,7-Dichloro-2,3-dihydro-1H-inden-1-OL has shown potential in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions. It has also been used as a chiral auxiliary in asymmetric synthesis. 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL has been shown to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

4,7-dichloro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSFYISZVPKYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702297
Record name 4,7-Dichloro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichloro-2,3-dihydro-1H-inden-1-OL

CAS RN

53051-15-3
Record name 4,7-Dichloro-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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